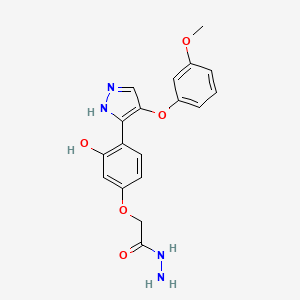

2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide

説明

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and methoxyphenyl groups. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .

Molecular Structure Analysis

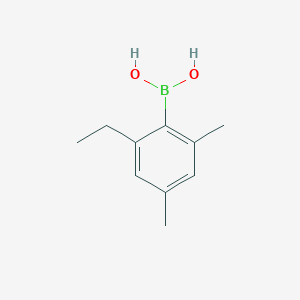

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring and methoxyphenyl groups would likely have a significant impact on the compound’s shape and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrazole ring and methoxyphenyl groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, boiling point, and solubility, would be determined by its molecular structure .科学的研究の応用

Synthesis and Chemical Properties

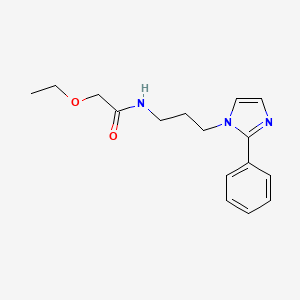

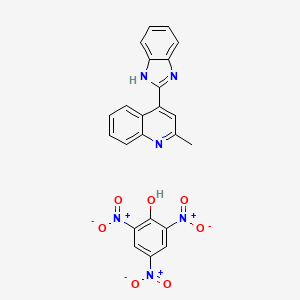

The scientific interest in derivatives related to 2-(3-hydroxy-4-(4-(3-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide mainly revolves around their synthesis, chemical properties, and potential applications in various fields. These derivatives, including pyrazoline and pyrazole compounds, have been synthesized through various chemical reactions to explore their potential uses in medicinal chemistry, materials science, and corrosion inhibition.

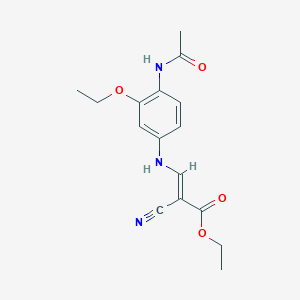

Antimicrobial and Antitubercular Activities : Novel derivatives have demonstrated significant antimicrobial and antitubercular activities, showing promise as potential therapeutic agents. For instance, certain pyrazoline derivatives synthesized from paracetamol showed promising antibacterial, antifungal, and antitubercular activities against various strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger, as well as Mycobacterium tuberculosis H37Rv (Aftab Ahmad et al., 2016).

Corrosion Inhibition : Pyrazoline derivatives have also been explored for their corrosion inhibition properties on mild steel in acidic media. These compounds have shown high inhibition efficiency, suggesting their potential as corrosion inhibitors for mild steel in industrial applications (H. Lgaz et al., 2018).

Antiviral and Cytotoxic Activities : Although not directly related to the exact compound mentioned, related pyrazoline derivatives were synthesized and evaluated for their in vitro cytotoxicity and antiviral activity. However, these compounds did not show specific antiviral activity but exhibited cytotoxicity in human embryonic lung cells, indicating the importance of structural modification for desired biological activity (M. Shahar Yar et al., 2009).

Corrosion Protection Behavior : Further studies on carbohydrazide-pyrazole compounds demonstrated their efficacy in protecting mild steel against corrosion in an acidic environment. These findings support the potential application of pyrazoline derivatives in industrial corrosion protection (P. Paul et al., 2020).

Chemical Synthesis and Molecular Docking : The chemical synthesis and computational molecular docking studies of various derivatives have contributed to understanding their potential binding mechanisms to biological targets, thereby facilitating the design of more effective compounds for therapeutic and industrial applications.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[3-hydroxy-4-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5/c1-25-11-3-2-4-13(7-11)27-16-9-20-22-18(16)14-6-5-12(8-15(14)23)26-10-17(24)21-19/h2-9,23H,10,19H2,1H3,(H,20,22)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOWACAZYHEWLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601328110 | |

| Record name | 2-[3-hydroxy-4-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647120 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1009770-29-9 | |

| Record name | 2-[3-hydroxy-4-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2916196.png)

![7-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916200.png)

![N-(4-chlorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2916202.png)

![5-Fluoro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2916205.png)

![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2916214.png)

![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2916215.png)